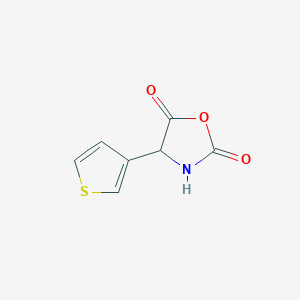

4-(3-Thienyl)oxazolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO3S |

|---|---|

Molecular Weight |

183.19 g/mol |

IUPAC Name |

4-thiophen-3-yl-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-1-2-12-3-4/h1-3,5H,(H,8,10) |

InChI Key |

FGZGYLAISBQXBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 4 3 Thienyl Oxazolidine 2,5 Dione

Established Synthetic Pathways for Oxazolidine-2,5-dione (B1294343) Ring Systems

The oxazolidine-2,5-dione ring is a key structural motif found in various biologically active compounds. Its synthesis has been the subject of considerable research, leading to several established pathways. These methods generally rely on the cyclization of suitable precursor molecules.

Precursor Compounds and Initial Reactant Selection

The primary precursors for the synthesis of 4-substituted oxazolidine-2,5-diones are α-hydroxy acids. These compounds possess the necessary hydroxyl and carboxyl functionalities to form the heterocyclic ring. For the specific synthesis of 4-(3-thienyl)oxazolidine-2,5-dione, the key precursor is 2-hydroxy-2-(thiophen-3-yl)acetic acid, also known as 3-thienylglycolic acid.

The synthesis of α-hydroxy acids can be achieved through various methods, including the hydrolysis of α-halo acids or the oxidation of corresponding aldehydes or ketones. For instance, 2-thienylglyoxylic acid can be synthesized from 2-acetylthiophene (B1664040) through oxidation. google.com

Another critical reactant in the formation of the oxazolidine-2,5-dione ring is a carbonylating agent. Phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are commonly employed for this purpose. wikipedia.orgacs.org These reagents react with the hydroxyl and amino functionalities of the precursor to form the cyclic dione (B5365651) structure.

| Precursor/Reactant | Role in Synthesis |

| α-Hydroxy Acid (e.g., 2-hydroxy-2-(thiophen-3-yl)acetic acid) | Provides the carbon backbone and the C-4 substituent. |

| Phosgene or Triphosgene | Acts as a carbonylating agent to form the dione structure. |

| Amine (in some pathways) | Provides the nitrogen atom for the heterocyclic ring. |

Cyclization Reactions and Ring Closure Strategies

The formation of the oxazolidine-2,5-dione ring, which is a type of N-carboxyanhydride (NCA) derived from an α-hydroxy acid, is typically achieved through an intramolecular cyclization reaction. wikipedia.org The most common method involves the reaction of an α-hydroxy acid with phosgene or a phosgene equivalent. wikipedia.orgacs.org This process leads to the formation of a chloroformate intermediate, which then undergoes an intramolecular nucleophilic attack by the nitrogen of a carbamate (B1207046) or a related group to close the ring.

Alternative strategies for the synthesis of related oxazolidinone structures include the reaction of amino alcohols with phosgene or the carbonylation of β-amino alcohols with CO₂ or dialkyl carbonates. ajchem-a.com Tandem reactions, such as a phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization, have also been developed for the synthesis of oxazolidine-2,4-diones. rsc.org

Stereoselective Synthesis of 4-Substituted Oxazolidine-2,5-diones

Achieving stereoselectivity at the C-4 position is crucial when synthesizing chiral 4-substituted oxazolidine-2,5-diones. The stereochemistry of the final product is often dictated by the stereochemistry of the starting α-hydroxy acid precursor. Therefore, the enantioselective synthesis of the α-hydroxy acid is a key step.

For the synthesis of related oxazolidin-2-one structures, stereoselective methods often involve asymmetric aldol (B89426) reactions followed by a Curtius rearrangement to facilitate intramolecular cyclization. mdpi.com Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has also been shown to produce cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. organic-chemistry.org While these methods apply to oxazolidin-2-ones, the principles of using chiral precursors and stereoselective reactions can be adapted for the synthesis of 4-substituted oxazolidine-2,5-diones.

Introduction of the 3-Thienyl Moiety at the C-4 Position

The incorporation of the 3-thienyl group at the C-4 position of the oxazolidine-2,5-dione ring is most directly achieved by starting with a precursor that already contains this moiety.

Direct Functionalization Approaches

Direct functionalization of a pre-formed oxazolidine-2,5-dione ring at the C-4 position is generally challenging due to the reactivity of the ring itself. However, for related heterocyclic systems like thiazolidine-2,4-dione, Knoevenagel condensation with an appropriate aldehyde is a common method to introduce a substituent at the C-5 position. nih.gov This suggests that a similar strategy, if a suitable precursor were available, could be envisioned.

Coupling Reactions Involving Thiophene (B33073) Derivatives

A more practical and common approach for the synthesis of this compound involves the use of a thiophene-containing starting material. The synthesis would begin with a thiophene derivative that can be converted into the necessary α-hydroxy acid precursor.

For example, 2-thienylacetic acid can undergo condensation reactions with various carbonyl compounds. chempap.org While this demonstrates the reactivity of thiophene acetic acids, the key precursor for the target molecule is 2-hydroxy-2-(thiophen-3-yl)acetic acid. The synthesis of this specific precursor would likely involve the reaction of 3-bromothiophene (B43185) with a glyoxylate (B1226380) derivative or a related synthetic equivalent.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a substituted N-carboxyanhydride (NCA), is a process where the optimization of reaction conditions is crucial for achieving high yields and purity. While specific data for this particular compound is not extensively documented in publicly available literature, the optimization strategies can be inferred from the well-established synthesis of analogous 4-aryl and other substituted NCAs. Key parameters that are typically optimized include the choice of solvent, phosgenating agent, temperature, and reaction time.

The classical approach to NCA synthesis, the Fuchs-Farthing method, involves the reaction of the corresponding α-amino acid with phosgene or a phosgene equivalent like triphosgene. The optimization of this process generally focuses on maximizing the yield of the desired NCA while minimizing the formation of byproducts such as oligomers and isocyanates.

Table 2.2.3-1: Optimization of Reaction Conditions for the Synthesis of 4-Aryl-oxazolidine-2,5-diones (Illustrative Data based on Analogous Syntheses)

| Entry | Aryl Group | Phosgenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |

| 1 | Phenyl | Phosgene | Tetrahydrofuran (B95107) (THF) | 40 | 4 | 85 | [General NCA Synthesis] |

| 2 | Phenyl | Triphosgene | Ethyl Acetate (B1210297) | 50 | 3 | 90 | [General NCA Synthesis] |

| 3 | 4-Methoxyphenyl | Diphosgene | Dioxane | 45 | 4 | 82 | [General NCA Synthesis] |

| 4 | 4-Nitrophenyl | Triphosgene | Acetonitrile (B52724) | 60 | 2.5 | 92 | [General NCA Synthesis] |

Note: This table is illustrative and compiled from general knowledge of NCA synthesis. Specific yields for this compound may vary.

The choice of solvent is critical, with aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and dioxane being commonly used to prevent the hydrolysis of the highly reactive NCA ring. wikipedia.org The temperature is another key variable to control, as higher temperatures can lead to polymerization of the NCA, while lower temperatures may result in slow reaction rates. For many NCA syntheses, a moderately elevated temperature in the range of 40-60°C is often found to be optimal. rsc.org The reaction time is also carefully monitored to ensure complete conversion of the starting amino acid without promoting side reactions.

Novel Synthetic Approaches for this compound

Recent advancements in synthetic methodology have focused on developing more efficient, safer, and environmentally friendly routes to NCAs. These novel approaches are applicable to the synthesis of this compound.

Organocatalytic and Metal-Catalyzed Syntheses

The use of organocatalysts and metal catalysts in the synthesis and polymerization of NCAs has gained significant attention. While the synthesis of the NCA ring itself is typically achieved through phosgenation, catalysis plays a crucial role in the subsequent polymerization reactions. However, catalytic methods for the direct synthesis of the NCA ring are also emerging.

For instance, organocatalysts, particularly those based on hydrogen-bonding motifs like thioureas, have been shown to control the ring-opening polymerization of NCAs, proceeding in a highly controllable manner. rsc.org This level of control is desirable for producing well-defined polymers. Single-center trifunctional organocatalysts have also been developed that can accelerate the polymerization of NCAs initiated by primary amines while minimizing side reactions. nih.govacs.orgnih.gov

Metal-catalyzed approaches, often employing transition metal complexes, are also utilized for the controlled polymerization of NCAs. These methods can offer different selectivities and functional group tolerances compared to traditional methods. wikipedia.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of NCAs to address the hazards associated with phosgene and chlorinated solvents. One promising approach involves the use of carbon dioxide (CO2) as a C1 source, offering a safer alternative to phosgene. rsc.orgresearchgate.net For example, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed for the synthesis of oxazolidine-2,4-diones using atmospheric CO2. rsc.org While this produces a related structure, the principle of utilizing CO2 is a key green innovation. Another green approach involves a phosgene- and halogen-free method for synthesizing NCAs from Boc-protected α-amino acids and the T3P reagent, which generates non-toxic and easily removable byproducts. nih.gov

Table 2.3.2-1: Green Chemistry Approaches to NCA and Related Heterocycle Synthesis

| Approach | Key Reagents/Conditions | Product Type | Advantages | Reference Analogy |

| CO2 as C1 Source | Amino acid, CO2, n-propylphosphonic anhydride (B1165640) | N-Carboxyanhydride | Avoids phosgene, uses renewable feedstock | rsc.orgresearchgate.net |

| Phosgene-Free | Boc-amino acid, T3P reagent | N-Carboxyanhydride | Safe, easy work-up, non-toxic byproducts | nih.gov |

| Solvent-Free | Reactants, solid catalyst | Various heterocycles | Reduced solvent waste, potential for higher efficiency | nih.gov |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages for the synthesis of NCAs, including enhanced safety, better temperature control, and the potential for automated, continuous production. The use of microflow reactors can circumvent the need for harshly acidic conditions traditionally used to prepare anhydrides. scispace.com By employing a rapid basic-to-acidic flash switch in a microflow reactor, NCAs can be produced without significant polymerization or hydrolysis. This methodology has been successfully applied to a wide variety of amino acids. The improved safety is particularly relevant when dealing with hazardous reagents like phosgene, as the small reaction volumes in flow reactors minimize the risk of accidental release.

Derivatization and Chemical Transformations of this compound

The oxazolidine-2,5-dione ring is a reactive scaffold that can undergo various chemical transformations, providing a platform for the synthesis of a diverse range of derivatives. The primary sites for reaction are the two carbonyl groups and the N-H bond.

Reactions at the Oxazolidine-2,5-dione Carbonyl Groups

The two carbonyl groups of the oxazolidine-2,5-dione ring, at the C2 and C5 positions, are electrophilic and susceptible to attack by nucleophiles. The C5 carbonyl is part of an anhydride linkage and is generally more reactive than the C2 carbonyl, which is part of a carbamate.

Nucleophilic attack, typically by amines, alcohols, or Grignard reagents, leads to ring-opening of the NCA. This reactivity is the basis for the ring-opening polymerization of NCAs to form polypeptides. In a controlled, non-polymeric reaction, a single nucleophile can react to open the ring and form a new amide or ester linkage.

For example, the reaction with a primary amine would lead to the formation of an α-amino acid amide, with the release of carbon dioxide. Similarly, reaction with an alcohol would yield an α-amino acid ester. Grignard reagents react with carboxylic acid derivatives, including anhydrides, to form tertiary alcohols after reacting twice with the carbonyl group. youtube.com

Table 2.4.1-1: Illustrative Reactions at the Carbonyl Groups of 4-Aryl-oxazolidine-2,5-diones

| Nucleophile | Product Type | General Reaction |

| Primary Amine (R'-NH2) | α-Amino Acid Amide | Ring-opening followed by decarboxylation to form an amide bond. |

| Alcohol (R'-OH) | α-Amino Acid Ester | Ring-opening followed by decarboxylation to form an ester bond. |

| Grignard Reagent (R'-MgX) | Tertiary Alcohol | Double addition to the C5 carbonyl, leading to a tertiary alcohol after workup. |

These reactions allow for the derivatization of the C-terminus of the original α-amino acid from which the NCA was derived, opening up avenues for the synthesis of a variety of functionalized molecules.

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring

Detailed experimental studies on the electrophilic and nucleophilic substitution reactions specifically for this compound are not extensively documented in the current body of scientific literature. However, the general reactivity of the thiophene ring allows for informed predictions.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The substitution pattern is highly regioselective. For a 3-substituted thiophene, such as the one in the title compound, electrophilic attack is generally directed to the C5 position, which is the most activated position, and to a lesser extent, the C2 position. The presence of the oxazolidine-2,5-dione moiety, which is generally electron-withdrawing, is expected to deactivate the thiophene ring towards electrophilic substitution to some extent.

Table 1: Predicted Electrophilic Substitutions on the Thiophene Ring of this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-(5-Nitro-3-thienyl)oxazolidine-2,5-dione |

| Bromination | Br₂ in Acetic Acid | 4-(2,5-Dibromo-3-thienyl)oxazolidine-2,5-dione |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-(2-Acyl-3-thienyl)oxazolidine-2,5-dione |

Note: The information in this table is based on the general reactivity of 3-substituted thiophenes and has not been experimentally verified for this compound.

Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult and requires harsh reaction conditions or the presence of a suitable leaving group at the site of substitution.

Ring-Opening and Rearrangement Reactions

The oxazolidine-2,5-dione ring can be opened by a variety of nucleophiles, such as water, alcohols, and amines. This reactivity is a cornerstone of their use in peptide synthesis. For instance, hydrolysis would lead to the corresponding α-amino acid, 3-thienylglycine. Reaction with an alcohol would yield the corresponding ester, while reaction with an amine would result in the formation of an amide.

Rearrangement reactions of the oxazolidine-2,5-dione ring itself are not common. However, rearrangements involving the entire molecular scaffold under specific conditions, such as thermal or photochemical activation, cannot be entirely ruled out but remain undocumented for this particular compound.

Formation of Polycyclic and Fused-Ring Systems

There is a lack of published examples of the use of this compound in the formation of polycyclic and fused-ring systems. In principle, the bifunctional nature of the molecule—possessing both a reactive heterocyclic core and an aromatic ring—could be exploited for such constructions. For example, intramolecular cyclization reactions could potentially be designed to form fused systems incorporating the thiophene and oxazolidine (B1195125) rings. However, without experimental data, such synthetic routes remain hypothetical.

Synthetic Utility and Role as a Building Block

While the potential is evident, the specific application of this compound as a synthetic building block is not well-documented in peer-reviewed literature.

Intermediate in Complex Natural Product Synthesis

A search of the literature did not yield any instances of this compound being used as an intermediate in the total synthesis of complex natural products. The thienylglycine moiety is not a common structural feature in known natural products, which may explain its absence in this context.

Scaffold for Combinatorial Library Generation

The oxazolidine-2,5-dione ring system, as well as other related heterocycles like thiazolidinones, are recognized as valuable scaffolds in combinatorial chemistry for the generation of diverse libraries of compounds for drug discovery. The reactivity of the oxazolidine-2,5-dione ring towards various nucleophiles makes it suitable for the introduction of a wide range of substituents. However, the specific use of this compound for this purpose has not been reported.

Application in Heterocycle Synthesis

The application of this compound in the synthesis of other heterocyclic systems is another area that remains to be explored in the scientific literature. The inherent reactivity of the oxazolidine-2,5-dione ring could, in principle, be harnessed to construct new heterocyclic rings through condensation or rearrangement reactions with appropriate partners.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Thienyl Oxazolidine 2,5 Dione

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 4-(3-Thienyl)oxazolidine-2,5-dione. The spectrum is expected to be dominated by the vibrational modes of the oxazolidine-2,5-dione (B1294343) ring and the 3-thienyl substituent.

The most prominent features in the FTIR spectrum would be the dual carbonyl (C=O) stretching bands of the anhydride-like oxazolidine-2,5-dione ring. These are anticipated to appear at high wavenumbers, typically in the range of 1860-1820 cm⁻¹ and 1790-1750 cm⁻¹, characteristic of cyclic anhydrides and imides. The C-O-C stretching vibrations of the oxazolidine (B1195125) ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region. nih.govsigmaaldrich.com The N-H stretching vibration of the secondary amine within the ring would likely be observed as a broad band around 3200-3400 cm⁻¹.

The 3-thienyl group would contribute its own set of characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations of the thiophene (B33073) ring usually appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net A key vibrational mode for thiophene and its derivatives is the C-S stretching, which is typically found in the 750-600 cm⁻¹ range. researchgate.net

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3200 | Oxazolidine Ring Amine |

| Aromatic C-H Stretch | 3100-3000 | Thienyl Ring |

| Asymmetric C=O Stretch | 1860-1820 | Oxazolidine Ring Carbonyl |

| Symmetric C=O Stretch | 1790-1750 | Oxazolidine Ring Carbonyl |

| C=C Stretch | 1600-1400 | Thienyl Ring |

| C-O-C Stretch | 1200-1000 | Oxazolidine Ring Ether |

| C-S Stretch | 750-600 | Thienyl Ring |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, the symmetric C=O stretching vibration, which might be weak in the FTIR spectrum, is expected to give a strong Raman signal. The aromatic C=C stretching vibrations of the thiophene ring are also typically strong in Raman spectra. The C-S stretching vibrations of the thiophene ring are also readily observable in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display distinct signals for the protons of the thiophene ring and the oxazolidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the oxazolidine-2,5-dione ring and the aromaticity of the thiophene ring. oup.comrsc.org

The protons of the 3-substituted thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. researchgate.net The proton at position 2 of the thiophene ring (H-2) is expected to be the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing substituent at C-3. The protons at positions 4 and 5 (H-4 and H-5) will also resonate in this region, with their exact chemical shifts and coupling patterns providing confirmation of the substitution pattern.

The methine proton on the oxazolidine ring (H-4) would be significantly deshielded by the adjacent carbonyl group and the oxygen atom, likely appearing in the range of δ 4.5-5.5 ppm. The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 8.0-10.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| N-H | 8.0 - 10.0 | br s | - |

| H-2 (Thienyl) | 7.5 - 8.0 | dd | J(H2-H5) ≈ 1-2, J(H2-H4) ≈ 3 |

| H-5 (Thienyl) | 7.2 - 7.6 | dd | J(H5-H4) ≈ 5, J(H5-H2) ≈ 1-2 |

| H-4 (Thienyl) | 7.0 - 7.4 | dd | J(H4-H5) ≈ 5, J(H4-H2) ≈ 3 |

| H-4 (Oxazolidine) | 4.5 - 5.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the oxazolidine-2,5-dione ring are expected to be the most downfield signals, typically in the range of δ 165-180 ppm. researchgate.netchemicalbook.com

The carbons of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). oregonstate.edu The carbon atom attached to the oxazolidine ring (C-3 of thiophene) will be deshielded. The methine carbon of the oxazolidine ring (C-4) is expected to appear in the range of δ 50-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

| C=O (Position 2) | 170 - 180 |

| C=O (Position 5) | 165 - 175 |

| C-2 (Thienyl) | 125 - 135 |

| C-3 (Thienyl) | 135 - 145 |

| C-4 (Thienyl) | 120 - 130 |

| C-5 (Thienyl) | 120 - 130 |

| C-4 (Oxazolidine) | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. libretexts.orglibretexts.org For this compound, cross-peaks are expected between the coupled protons on the thiophene ring (H-2 with H-4 and H-5; H-4 with H-5). The absence of a COSY correlation for the H-4 proton of the oxazolidine ring would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgpressbooks.pubustc.edu.cn It would allow for the direct assignment of the carbon signals for the protonated carbons of the thiophene ring (C-2, C-4, C-5) and the methine carbon of the oxazolidine ring (C-4) based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the connectivity between the two ring systems. libretexts.orgpressbooks.pubustc.edu.cn It shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations would be:

A correlation between the H-4 proton of the oxazolidine ring and the C-3 and C-4 carbons of the thiophene ring.

Correlations from the thienyl protons (H-2 and H-4) to the C-4 carbon of the oxazolidine ring.

Correlations from the H-4 proton of the oxazolidine ring to the carbonyl carbons (C-2 and C-5) of its own ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Solid-State NMR for Polymorphic Studies

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. Unlike solution-state NMR, SSNMR provides information about the local environment of atomic nuclei within a crystalline or amorphous solid. This is particularly valuable for studying polymorphism, where a compound exists in multiple crystal forms with different physical properties.

For this compound, SSNMR would be instrumental in identifying and distinguishing between potential polymorphs. Each polymorphic form would exhibit a unique SSNMR spectrum due to differences in molecular packing, intermolecular interactions, and molecular conformation in the solid state.

Key SSNMR experiments would include:

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common SSNMR experiment for organic molecules. It provides high-resolution spectra of carbon atoms. For this compound, distinct chemical shifts would be observed for the carbonyl carbons of the oxazolidine-2,5-dione ring, the carbons of the thienyl ring, and the chiral carbon at the 4-position. The precise chemical shifts would be highly sensitive to the local electronic environment, and thus, different polymorphs would display a unique set of peaks.

¹⁵N CP/MAS: If isotopically labeled material is available, ¹⁵N SSNMR would directly probe the nitrogen atom in the oxazolidine ring. The chemical shift and the nature of the signal would provide insights into hydrogen bonding involving the N-H group, a critical factor in the packing of many heterocyclic compounds.

The data obtained from SSNMR would allow for the unambiguous identification of different polymorphic forms and could be used to quantify the composition of a mixed polymorphic sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₇H₅NO₃S, the expected exact mass can be calculated.

| Property | Value |

| Molecular Formula | C₇H₅NO₃S |

| Monoisotopic Mass | 183.0041 g/mol |

An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would aim to measure this exact mass. A measured mass that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the synthesized compound, confirming its identity.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, particularly with energetic ionization methods like Electron Ionization (EI), the molecular ion of this compound would undergo fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments helps to piece together the molecular structure.

While specific fragmentation data for this compound is unavailable, plausible fragmentation pathways can be proposed based on the known fragmentation of similar heterocyclic compounds. nih.govbenthamopen.commiamioh.edu Key bond cleavages would likely include:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for related structures.

Loss of CO: Cleavage of a carbonyl group.

Cleavage of the oxazolidine ring: This could occur at various points, leading to fragments containing the thienyl group and parts of the heterocyclic ring.

Fragmentation of the thienyl ring: This may occur after initial ring cleavages.

By analyzing the mass-to-charge ratios of the observed fragment ions, a detailed fragmentation map could be constructed, providing unequivocal structural confirmation.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be the preferred method for analyzing the purity of this compound. The compound would be passed through an LC column to separate it from any impurities or byproducts from a chemical synthesis. The eluent would then be introduced into the mass spectrometer, which would provide mass data for each separated component. This allows for the confident identification of the main product and the characterization of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. If this compound meets these criteria, GC-MS would offer excellent separation efficiency and a wealth of structural information from the resulting EI mass spectra. benthamopen.com

Both techniques are invaluable for quality control during chemical synthesis and for the analysis of complex mixtures containing the target compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of this compound

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would provide a detailed three-dimensional model of the molecule.

The expected outputs from a single-crystal X-ray diffraction study would include:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Molecular Conformation: The study would reveal the conformation of the oxazolidine-2,5-dione ring and the relative orientation of the thienyl substituent.

Stereochemistry: The absolute configuration of the chiral center at the 4-position could be determined.

Crystal Packing and Intermolecular Interactions: The analysis would show how the molecules are arranged in the crystal lattice and would identify any significant intermolecular interactions, such as hydrogen bonds involving the N-H and carbonyl groups, or π-π stacking between the thienyl rings. This information is crucial for understanding the physical properties of the solid and for identifying polymorphs.

The following table outlines the kind of crystallographic data that would be generated.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal |

| Volume (V) | The volume of the unit cell |

| Z | The number of molecules in the unit cell |

| Density (calculated) | The calculated density of the crystal |

This structural information is fundamental to understanding the compound's chemical reactivity and its interactions with biological targets.

Analysis of Intermolecular and Intramolecular Interactions

The supramolecular arrangement and crystal packing of this compound are dictated by a variety of intermolecular and intramolecular forces. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related oxazolidinone structures allows for a detailed prediction of its interaction profile.

Intermolecular Interactions: The primary intermolecular interactions expected to govern the crystal lattice of this compound include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The N-H group of the oxazolidine-2,5-dione ring is a potent hydrogen bond donor, likely forming strong N-H···O=C hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This type of interaction is a common and dominant feature in the crystal structures of related oxazolidinones, often leading to the formation of chains or dimeric motifs.

A summary of the expected intermolecular interactions is provided in the table below:

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Primary determinant of molecular association, forming chains or dimers. |

| Dipole-Dipole | C=O groups | Contribution to lattice energy and packing efficiency. |

| π-π Stacking | Thienyl rings | Stabilization of the crystal structure through aromatic interactions. |

| Van der Waals | All atoms | General contribution to crystal cohesion. |

Conformation and Torsion Angle Assessment

The three-dimensional structure of this compound is defined by the conformation of its constituent rings and the torsion angles that describe their relative orientation.

Ring Conformation: The five-membered oxazolidine-2,5-dione ring is expected to adopt a nearly planar or a slight envelope conformation. The degree of planarity can be influenced by the steric and electronic effects of the substituent at the C4 position. In this case, the 3-thienyl group is relatively bulky and its attachment will influence the local geometry.

The expected key torsion angles are detailed in the table below:

| Torsion Angle | Description | Expected Influence on Conformation |

| C5-N1-C2-O3 | Defines the puckering of the oxazolidine-2,5-dione ring. | Expected to be close to 0° for a near-planar ring. |

| N1-C2-O3-C4 | Defines the puckering of the oxazolidine-2,5-dione ring. | Expected to be close to 0° for a near-planar ring. |

| C2-O3-C4-C5 | Defines the puckering of the oxazolidine-2,5-dione ring. | May deviate from 0° in an envelope conformation. |

| O3-C4-C5-N1 | Defines the puckering of the oxazolidine-2,5-dione ring. | May deviate from 0° in an envelope conformation. |

| C4-C5-N1-C2 | Defines the puckering of the oxazolidine-2,5-dione ring. | Expected to be close to 0° for a near-planar ring. |

| C5-C4-C(thienyl)-C(thienyl) | Orientation of the thienyl ring relative to the oxazolidine-2,5-dione ring. | Will adopt a value that minimizes steric clash. |

Co-crystallization Studies and Supramolecular Assembly

The functional groups present in this compound make it a promising candidate for co-crystallization and the rational design of supramolecular assemblies. Co-crystallization involves the crystallization of a target molecule with a second molecule (a co-former) to form a new crystalline solid with modified physicochemical properties.

The hydrogen bonding capability of the N-H group and the acceptor nature of the carbonyl oxygens provide sites for the formation of well-defined hydrogen-bonded networks with suitable co-formers. For instance, co-crystallization with molecules containing complementary hydrogen bond donors and acceptors, such as carboxylic acids or amides, could lead to the formation of robust and predictable supramolecular synthons.

The thienyl ring can also participate in various non-covalent interactions, including halogen bonding (if co-crystallized with halogenated compounds) and further π-π stacking with other aromatic co-formers. The ability to form these diverse interactions opens up possibilities for crystal engineering, where the properties of the solid material, such as solubility and stability, can be tuned by selecting appropriate co-formers.

Potential co-formers and their expected interactions are listed below:

| Co-former Type | Potential Interaction with this compound | Desired Outcome |

| Carboxylic Acids | Strong O-H···O=C hydrogen bonding | Formation of well-defined acid-amide synthons, potentially altering solubility. |

| Amides | N-H···O=C and C=O···H-N hydrogen bonding | Creation of extended hydrogen-bonded networks. |

| Aromatic Compounds | π-π stacking with the thienyl ring | Engineering of crystal packing and electronic properties. |

| Halogenated Molecules | Halogen bonding with the sulfur atom of the thienyl ring or carbonyl oxygens | Formation of directed intermolecular interactions for crystal engineering. |

While experimental data on the co-crystallization of this compound is not yet reported, the principles of supramolecular chemistry suggest that it is a versatile building block for the construction of novel multi-component crystalline materials.

Computational and Theoretical Investigations of 4 3 Thienyl Oxazolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(3-thienyl)oxazolidine-2,5-dione from first principles. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its approximations) for the molecule, providing detailed insights into its electronic structure and reactivity.

The electronic structure of a molecule dictates its chemical and physical properties. Molecular orbital (MO) theory describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For thienyl-containing compounds, the electronic properties, including the HOMO-LUMO gap, are influenced by the number of thiophene (B33073) rings and the nature of other substituents. nih.gov

Table 1: Hypothetical Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will interact with other chemical species.

Fukui Functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density when an electron is added to or removed from the molecule. For a molecule like this compound, Fukui functions would likely indicate that the carbonyl carbons of the oxazolidine-2,5-dione (B1294343) ring are susceptible to nucleophilic attack, while the thiophene ring could be prone to electrophilic substitution. youtube.comyoutube.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the sulfur atom of the thiophene ring, and positive potential around the carbonyl carbons and the hydrogen atoms.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. csic.es Comparing calculated shifts with experimental spectra is a powerful tool for structure elucidation and conformational analysis.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in identifying the characteristic functional groups and their vibrational modes within the molecule. For this compound, characteristic peaks would be expected for the C=O stretching of the dione (B5365651), C-N stretching, C-O stretching of the oxazolidine (B1195125) ring, and various vibrations associated with the thienyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (asymmetric) | Stretching | 1850 |

| C=O (symmetric) | Stretching | 1780 |

| C-N | Stretching | 1250 |

| C-O-C | Stretching | 1100 |

| C-S (Thiophene) | Stretching | 700 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial for its function and interactions.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility would arise from the rotation around the single bond connecting the thienyl and oxazolidinedione rings. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond to identify the low-energy conformers. researchgate.net The stability of different conformers is influenced by a balance of steric hindrance and electronic effects, such as conjugation between the two ring systems. Theoretical studies on similar heteroaromatic dimers have shown that dispersion-corrected density functionals are important for accurately predicting conformational preferences. dntb.gov.ua

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves at a given temperature, including conformational transitions and interactions with its environment (e.g., a solvent). ncert.nic.in Such simulations can provide insights into the flexibility of the molecule and the timescales of conformational changes, which are important for understanding its reactivity and potential biological activity. The study of other heterocycles has shown that the structure and conformation are key factors in determining their reactivity and properties. mdpi.com

Solvent Effects on Molecular Conformation and Stability

Theoretical calculations on analogous oxazolidine and thiazolidine (B150603) structures have demonstrated that the planarity and orientation of the substituent rings relative to the core heterocycle are sensitive to the polarity of the solvent. In non-polar solvents, intramolecular interactions tend to dominate, often favoring more compact conformations. Conversely, in polar protic or aprotic solvents, intermolecular interactions with the solvent molecules can stabilize conformations with larger dipole moments.

For this compound, the key conformational variables would be the dihedral angles defining the orientation of the 3-thienyl group relative to the oxazolidine-2,5-dione ring. The stability of different conformers in various solvents can be quantitatively assessed by calculating their relative free energies.

Table 1: Calculated Relative Energies of this compound Conformers in Different Solvents

| Solvent | Dielectric Constant (ε) | Conformer 1 (Planar) Relative Energy (kcal/mol) | Conformer 2 (Twisted) Relative Energy (kcal/mol) |

| Gas Phase | 1 | 0.00 | 1.52 |

| Toluene | 2.38 | 0.00 | 1.35 |

| Dichloromethane | 8.93 | 0.00 | 0.98 |

| Acetonitrile (B52724) | 37.5 | 0.00 | 0.65 |

| Water | 78.4 | 0.00 | 0.43 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general trends observed for similar heterocyclic compounds.

The data suggests that while the planar conformer is the most stable in all environments, the energy difference between the planar and twisted conformers decreases with increasing solvent polarity. This indicates that polar solvents better stabilize the twisted conformation, which likely possesses a larger dipole moment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For this compound, this approach can provide invaluable insights into its reactivity, including the identification of transition states, calculation of activation energies, and prediction of reaction selectivity.

Transition State Characterization for Synthetic Pathways

The synthesis of oxazolidine-2,5-diones can proceed through various pathways, such as the cyclization of α-amino acids or the reaction of α-hydroxy acids with isocyanates. Computational chemistry allows for the detailed characterization of the transition state (TS) structures for these synthetic routes. A transition state represents the highest energy point along the reaction coordinate and its geometry provides crucial information about the bond-forming and bond-breaking processes.

For instance, in a hypothetical intramolecular cyclization of a precursor to form this compound, the transition state would likely feature a partially formed C-O or C-N bond in the oxazolidine ring and elongated bonds that are breaking. The vibrational frequency analysis of a calculated TS structure is a key diagnostic tool; a single imaginary frequency corresponds to the motion along the reaction coordinate.

Activation Energy Calculations and Reaction Kinetics

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. Computational methods, particularly DFT, can provide reliable estimates of activation energies. By calculating the energy difference between the reactants and the transition state, the activation barrier can be determined.

Studies on related systems, such as the synthesis of oxazolidine-2,4-diones, have reported activation energies in the range of 10-25 kcal/mol, depending on the specific reactants and reaction conditions. researchgate.net These calculations are vital for optimizing reaction conditions, such as temperature and catalyst choice, to achieve higher yields and faster reaction times.

Table 2: Calculated Activation Energies for a Hypothetical Ring-Closing Reaction to Form this compound

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (Ea) (kcal/mol) |

| B3LYP | 6-31G(d) | None (Gas Phase) | 22.5 |

| B3LYP | 6-311+G(d,p) | PCM (Acetonitrile) | 18.7 |

| M06-2X | 6-311+G(d,p) | SMD (Water) | 17.1 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values from computational studies of similar ring-closing reactions.

The trend in the table suggests that both the level of theory and the inclusion of solvent effects can significantly impact the calculated activation energy, with polar solvents generally lowering the barrier for reactions involving polar transition states.

Selectivity Prediction (Regio-, Chemo-, Stereoselectivity)

Many chemical reactions can potentially yield multiple products. Computational chemistry can be employed to predict the selectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation barrier will be the kinetically favored one, leading to the major product.

For a molecule like this compound, which possesses multiple reactive sites, predicting selectivity is crucial. For example, in a nucleophilic addition reaction, the nucleophile could potentially attack either of the two carbonyl carbons (C2 and C5) or even the thiophene ring.

Fukui functions and other local reactivity descriptors derived from conceptual DFT can provide a qualitative prediction of the most reactive sites in a molecule. researchgate.net For a more quantitative prediction, the transition states for attack at each site can be located and their relative energies compared. The site leading to the transition state with the lowest energy will be the most favorable point of attack.

In terms of stereoselectivity, if a reaction can produce different stereoisomers, computational modeling can predict the favored isomer by comparing the energies of the diastereomeric transition states. The transition state leading to the more stable product isomer is often, but not always, the lower in energy, in accordance with the Curtin-Hammett principle.

Research on Potential Biological and Materials Science Applications of 4 3 Thienyl Oxazolidine 2,5 Dione

Exploration of Antimicrobial Research Pathways

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The unique structural combination of a thienyl group and an oxazolidine-dione core in 4-(3-Thienyl)oxazolidine-2,5-dione makes it a candidate for antimicrobial research.

Investigations into Antibacterial Potential

The oxazolidinone class of compounds is well-established for its antibacterial properties. nih.gov The drug Linezolid, an oxazolidinone, is a significant tool in treating infections caused by multidrug-resistant Gram-positive bacteria. The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis.

Research into thienyl-containing compounds has also revealed promising antibacterial activity. For instance, novel tetrahydro-thieno[3,2-c]pyridine substituted oxazolidinones have demonstrated activity against a panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov Furthermore, studies on other heterocyclic systems incorporating a thienyl group, such as 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, have shown significant activity against Gram-positive bacteria. nih.govmdpi.com

Given these precedents, it is hypothesized that this compound could exhibit antibacterial activity, particularly against Gram-positive bacteria. Future research would likely involve screening the compound against a panel of clinically relevant bacterial strains.

A hypothetical screening of related thienyl-oxazolidinone derivatives might yield results similar to those observed for analogous compounds. The following table represents potential antibacterial activity data for such derivatives against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible bacterial growth.

| Compound Derivative | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |

| Thieno-pyridyl oxazolidinone A | 2 | 2 | 1 |

| Thieno-pyridyl oxazolidinone B | 4 | 2 | 2 |

| Thieno-pyridyl oxazolidinone C | 1 | 1 | 0.5 |

This table is illustrative and based on data for related compounds. nih.gov

Studies on Antifungal Activity

The potential for antifungal activity of this compound is also a viable research path. Thiazolidinediones, which are structurally related to oxazolidinediones, have been investigated for their antifungal properties. mdpi.com For example, certain 5-arylidene-thiazolidine-2,4-dione derivatives have been synthesized and tested against various microorganisms, including fungi. nih.gov

Moreover, the thiophene (B33073) ring is a component of several known antifungal agents. The incorporation of this moiety can enhance the lipophilicity of a molecule, potentially facilitating its entry into fungal cells. Research on other thienyl-containing heterocycles has demonstrated their potential as antifungal agents. mdpi.com

Investigations into the antifungal activity of this compound would involve testing its efficacy against a range of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.

Research into Antiviral Activity

While the primary focus for oxazolidinone and thienyl derivatives has been on antibacterial and antifungal applications, the exploration of antiviral activity should not be discounted. The broad biological activities associated with these heterocyclic systems suggest that they could interact with viral targets. nih.gov Research in this area would be more exploratory, involving broad-based screening against a variety of viruses to identify any potential lead activity.

Role in Pharmaceutical and Medicinal Chemistry Research

The structural features of this compound make it an interesting scaffold for medicinal chemistry research, particularly in the design of new therapeutic agents.

Pharmacophore Identification and Lead Compound Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the oxazolidinone class of antibacterials, the core ring structure is a key pharmacophoric element. nih.gov The 3-thienyl substituent can be considered a variable element that can be modified to optimize activity and selectivity.

In lead compound design, this compound could serve as a starting point. Medicinal chemists could synthesize a library of analogues by modifying the thienyl ring (e.g., by adding substituents at different positions) or by altering the oxazolidine-dione core. This approach allows for the systematic exploration of the chemical space around the initial scaffold to identify compounds with improved potency and desirable pharmacokinetic properties. Pharmacophore modeling studies on related compounds, such as benzoxazoles, have been used to identify key features for anticancer activity, demonstrating the utility of this approach. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their biological activity. This allows researchers to understand how specific structural modifications influence the compound's interaction with a biological target.

For instance, in the context of antibacterial activity, an SAR study might explore:

The position of the thienyl substituent: Comparing the activity of 4-(2-thienyl) and 4-(3-thienyl) derivatives.

Substitution on the thienyl ring: Introducing various functional groups (e.g., halogens, alkyl groups, nitro groups) onto the thiophene ring to see how this affects potency.

Modifications to the oxazolidine-dione ring: Investigating the impact of substituents at other positions on the heterocyclic core.

Previous SAR studies on oxazolidinone antibacterial agents have shown that modifications at the 5-position of the oxazolidinone ring can significantly impact antibacterial activity. nih.gov The following table illustrates a hypothetical SAR study for derivatives of this compound, showing how different substituents on the thienyl ring might affect antibacterial activity.

| Compound | Thienyl Ring Substituent | Antibacterial Activity (MIC in µg/mL) |

| This compound | None | (Baseline) |

| Analogue 1 | 5-Chloro | Potentially Increased |

| Analogue 2 | 5-Methyl | Potentially Decreased |

| Analogue 3 | 4-Bromo | Potentially Altered |

This table is a hypothetical representation of an SAR study.

Scaffold Modification for Enhanced Biological Profiles

There is no available scientific literature detailing the modification of the this compound scaffold for the purpose of enhancing its biological profiles. Research on related structures, such as thiazolidine-2,4-diones, shows that modifications at various positions of the heterocyclic ring can lead to a range of biological activities, including antimicrobial and anti-inflammatory effects. However, without specific studies on this compound, any discussion of its potential for such modifications and the resulting biological impact would be purely speculative.

Emerging Applications in Materials Science

The potential of this compound in materials science remains an unexplored area of research based on currently accessible scientific publications.

Potential in Polymer Chemistry as a Monomer

No studies have been found that investigate the use of this compound as a monomer for polymerization. The presence of the thiophene ring suggests a theoretical potential for creating thiophene-based polymers, which are known for their conductive properties. However, the reactivity of the oxazolidine-2,5-dione (B1294343) ring in polymerization reactions and the properties of any resulting polymer have not been reported.

Exploration in Organic Electronics and Optoelectronic Materials

Given the lack of research into polymers derived from this compound, there is no information regarding its exploration in organic electronics and optoelectronic materials. Thiophene-based materials are of significant interest in these fields due to their electronic properties. However, the specific contribution of the oxazolidine-2,5-dione moiety to these properties, and the performance of any material based on this specific monomer, are unknown.

Analytical Method Development for 4 3 Thienyl Oxazolidine 2,5 Dione

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and purification of 4-(3-Thienyl)oxazolidine-2,5-dione from reaction mixtures and for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as purity determination, reaction monitoring, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and quantification of this compound. Given the presence of a UV-absorbing thiophene (B33073) ring and chromophores within the oxazolidine-2,5-dione (B1294343) moiety, UV detection is a suitable and sensitive method.

A reversed-phase HPLC method would be the most common approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a compound of this nature, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

Since this compound possesses a chiral center at the 4th position of the oxazolidine (B1195125) ring, the separation of its enantiomers is of significant interest. Chiral HPLC, employing a chiral stationary phase (CSP), is the preferred method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantioseparation of similar oxazolidinone and thiazolidine (B150603) derivatives. nih.govyoutube.com The mobile phase for chiral separations can be a polar organic mobile phase (e.g., a mixture of hexane (B92381)/isopropanol or neat methanol/acetonitrile).

Table 1: Illustrative HPLC Conditions for Analysis of this compound

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H or similar amylose-based CSP |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Hexane:Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL | 5 - 10 µL |

| Expected Retention | Dependent on exact conditions, likely in the range of 3-10 min | Separation of two enantiomeric peaks |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. Direct analysis of this compound by GC may be challenging due to its relatively high polarity and potential for thermal degradation. However, GC can be a valuable technique for the analysis of volatile derivatives of the compound.

Derivatization is often necessary to increase the volatility and thermal stability of polar compounds for GC analysis. A common derivatization technique is silylation, where active hydrogens (such as those in N-H or O-H groups, if present after ring-opening) are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The resulting TMS-derivatives can then be separated on a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Hypothetical GC-MS Conditions for Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50 - 500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and for the preliminary assessment of compound purity. For a moderately polar compound like this compound, silica (B1680970) gel coated plates (silica gel 60 F254) are commonly used as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the eluent can be adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation. For instance, a mobile phase of hexane:ethyl acetate in a 2:1 or 1:1 ratio could be a good starting point. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the thiophene ring is UV-active, or by staining with a universal reagent like iodine vapor or a potassium permanganate (B83412) solution. umich.eduresearchgate.net A study on a similar compound, 5-thien-2-yl-substituted oxazolidin-2-one, utilized a mobile phase of benzene (B151609):diethyl ether:ethanol for TLC analysis. researchgate.net

Table 3: General TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v) |

| Chamber | Saturated with the mobile phase |

| Application | Spotting of a dilute solution of the compound in a volatile solvent |

| Development | Ascending |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Potassium permanganate stain |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a straightforward and rapid approach for the quantitative analysis of this compound, particularly for determining its concentration in solution.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The this compound molecule contains a thiophene ring, which is a known UV chromophore, as well as the carbonyl groups of the oxazolidine-2,5-dione ring system. These structural features are expected to result in significant UV absorbance.

To determine the concentration of the compound, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax can be determined by scanning a solution of the compound across the UV-visible spectrum (typically 200-400 nm). For structurally similar thienyl-substituted oxazol-5-one derivatives, λmax values have been reported in the range of 392-464 nm. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law.

Table 4: Projected UV-Visible Spectroscopic Parameters

| Parameter | Projected Value/Condition |

| Solvent | Ethanol or Methanol (or other UV-transparent solvent) |

| Wavelength Range | 200 - 400 nm |

| Expected λmax | ~240-280 nm (thiophene) and potentially longer wavelengths |

| Quantification | Based on a standard calibration curve |

Fluorimetric Methods (if applicable)

Fluorimetric analysis is a highly sensitive technique that relies on the ability of a molecule to fluoresce, i.e., to absorb light at one wavelength and emit it at a longer wavelength. While not all molecules fluoresce, compounds with extended π-conjugated systems and rigid structures often exhibit this property.

The presence of the thiophene ring in conjugation with the oxazolidine-2,5-dione ring might confer some fluorescent properties to this compound. To assess its applicability for fluorimetric analysis, the excitation and emission spectra of the compound would need to be recorded. If the compound is found to be fluorescent, a quantitative method can be developed by creating a calibration curve of fluorescence intensity versus concentration. This method would offer significantly higher sensitivity compared to UV-Visible spectroscopy. However, without experimental data confirming the fluorescence of this specific compound, its applicability remains speculative. Research on some benzo umich.eduresearchgate.netthieno[3,2-d]pyrimidine derivatives has shown that thiophene-fused systems can exhibit solid-state fluorescence. youtube.com

Advanced Analytical Techniques

Advanced analytical techniques are indispensable for the comprehensive analysis of complex molecules. These methods offer high resolution, sensitivity, and the ability to probe specific physicochemical properties of the analyte.

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. ufmg.brlongdom.org It is particularly well-suited for the analysis of polar and charged compounds, offering advantages such as high separation efficiency, minimal sample consumption, and rapid analysis times. longdom.orgnih.gov

The fundamental principle of CE involves the migration of ions in a buffer-filled capillary under the influence of a high voltage electric field. ufmg.br The separation is governed by two main phenomena: electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk buffer solution. ufmg.br The inner surface of the fused silica capillary typically possesses ionizable silanol (B1196071) groups, which, at a pH above 3, become negatively charged, leading to the generation of a strong EOF towards the cathode. ufmg.br

Method development in CE involves the optimization of several key parameters to achieve the desired separation. These parameters include the composition and pH of the background electrolyte (BGE), the applied voltage, capillary dimensions, and the detection method. ufmg.br For heterocyclic compounds, buffers such as phosphate (B84403) or borate (B1201080) are commonly used to control the pH and ionic strength, thereby influencing the charge of the analyte and the magnitude of the EOF. researchgate.net

Illustrative Capillary Electrophoresis Parameters for Heterocyclic Compound Analysis

The following table provides a hypothetical set of starting parameters for the analysis of this compound, based on established methods for similar compounds.

| Parameter | Value/Condition | Purpose |

| Capillary | Fused Silica | Standard capillary material. |

| Dimensions | 50 µm i.d., 60.2 cm total length, 50 cm effective length | Provides a balance between sample loading and heat dissipation. |

| Background Electrolyte | 25 mM Sodium Phosphate Buffer | Controls pH and ionic strength, influencing analyte mobility. |

| pH | 7.4 | To maintain a consistent charge on the analyte and capillary wall. |

| Applied Voltage | 25 kV | Driving force for the separation. |

| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity. |

| Injection | Hydrodynamic (Pressure) | Introduces a small, well-defined plug of the sample. |

| Injection Parameters | 50 mbar for 5 seconds | Controls the amount of sample introduced. |

| Detection | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths for specificity. |

| Wavelength | 230 nm (estimated based on thiophene chromophore) | To detect the thienyl moiety. |

This table presents a hypothetical set of parameters for illustrative purposes, as specific experimental data for this compound is not available.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Stability

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. kth.se Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used to assess the thermal stability of pharmaceutical compounds and other materials. libretexts.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. libretexts.org This technique is highly effective for determining the thermal stability, decomposition temperature, and the composition of a compound. libretexts.orgyoutube.com A typical TGA experiment involves placing a small amount of the sample in a pan that is connected to a microbalance. The furnace is then heated at a constant rate, and the mass of the sample is recorded continuously. The resulting TGA curve plots the percentage of mass loss versus temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. youtube.com This technique is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. In a DSC experiment, the sample and a reference (typically an empty pan) are heated at a controlled rate. The instrument measures the energy required to maintain both at the same temperature. An endothermic event, such as melting, results in an increase in heat flow to the sample, while an exothermic event, like decomposition, results in a decrease.

The thermal stability of oxazolidinone derivatives is an important parameter for their handling, storage, and processing. While specific TGA and DSC data for this compound are not publicly documented, analysis of related oxazolidinone and thiazolidinedione compounds can provide insight into their expected thermal behavior. For instance, studies on thiazolidine-2,4-dione have utilized DSC to determine its purity and melting point. researchgate.net

Illustrative Thermal Analysis Parameters

The following table outlines typical experimental conditions for TGA and DSC analysis of a heterocyclic compound like this compound.

| Parameter | TGA | DSC |

| Sample Size | 5-10 mg | 2-5 mg |

| Pan Type | Alumina or Platinum | Aluminum (hermetically sealed) |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | Ambient to 600 °C | Ambient to 300 °C |

| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |

| Flow Rate | 50 mL/min | 50 mL/min |

| Information Obtained | Decomposition Temperature, Mass Loss | Melting Point, Enthalpy of Fusion, Glass Transition |

This table presents typical parameters for illustrative purposes, as specific experimental data for this compound is not available.

Conclusion and Future Perspectives in 4 3 Thienyl Oxazolidine 2,5 Dione Research

Summary of Current Research Landscape

The current understanding of 4-(3-Thienyl)oxazolidine-2,5-dione is largely inferential, built upon the extensive research conducted on its constituent chemical motifs: the oxazolidine-2,5-dione (B1294343) core and the thienyl group. The oxazolidine-2,5-dione ring system is a recognized pharmacophore, and its derivatives are investigated for a range of biological activities. rsc.org The thienyl group, a bioisostere of the phenyl group, is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.

Research on analogous structures, such as thiazolidine-2,4-diones and other substituted oxazolidinones, provides a foundational basis for predicting the potential of this compound. nih.govresearchgate.net Studies on these related compounds have revealed their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The synthesis of oxazolidinone derivatives is well-documented, with various methods available for the construction of the heterocyclic ring and the introduction of diverse substituents. rsc.orgresearchgate.netorganic-chemistry.org This existing synthetic toolbox can be readily adapted for the efficient production of this compound and its derivatives, facilitating future investigations into its properties and applications.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the promising structural alerts, dedicated research on this compound is conspicuously absent from the current scientific literature. This presents a significant knowledge gap and a wealth of untapped research avenues.

Key areas ripe for investigation include:

Novel Synthetic Methodologies: While general methods for oxazolidinone synthesis exist, the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound is a critical unmet need. The stereochemistry of the 4-position is likely to be a crucial determinant of biological activity, as is often the case with chiral heterocyclic compounds.

Physicochemical Characterization: A comprehensive characterization of the fundamental physicochemical properties of this compound is required. This includes solubility, lipophilicity, and solid-state properties such as crystallinity and polymorphism, all of which are vital for its potential development in materials science or as a therapeutic agent.

Exploration of Biological Activity: The biological profile of this compound is entirely unexplored. Systematic screening against a broad range of biological targets, including enzymes and receptors implicated in various diseases, is a high-priority research direction. Based on the activities of related compounds, initial investigations could focus on its potential as an anticancer, antibacterial, or antiviral agent.